1-(3-Propylpyrrolidin-3-yl)ethan-1-one

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

1-(3-Propylpyrrolidin-3-yl)ethan-1-one is a synthetic, nitrogen-containing heterocyclic compound belonging to the 3,3-disubstituted pyrrolidine class, featuring a quaternary carbon center at the 3-position bearing both a propyl group and an acetyl moiety. It is structurally related to the core scaffold of cendifensine (a clinical-stage triple monoamine reuptake inhibitor), wherein the acetyl group of the target compound serves as the minimal ketone substituent in comparison to the bulkier 3,4-dichlorobenzoyl group found in the drug candidate.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13155368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Propylpyrrolidin-3-yl)ethan-1-one
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCCC1(CCNC1)C(=O)C
InChIInChI=1S/C9H17NO/c1-3-4-9(8(2)11)5-6-10-7-9/h10H,3-7H2,1-2H3
InChIKeyJDNIJWHETNPLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Propylpyrrolidin-3-yl)ethan-1-one (CAS 1593023-57-4): A 3,3-Disubstituted Pyrrolidine Ketone Building Block for Medicinal Chemistry Procurement


1-(3-Propylpyrrolidin-3-yl)ethan-1-one is a synthetic, nitrogen-containing heterocyclic compound belonging to the 3,3-disubstituted pyrrolidine class, featuring a quaternary carbon center at the 3-position bearing both a propyl group and an acetyl moiety [1]. It is structurally related to the core scaffold of cendifensine (a clinical-stage triple monoamine reuptake inhibitor), wherein the acetyl group of the target compound serves as the minimal ketone substituent in comparison to the bulkier 3,4-dichlorobenzoyl group found in the drug candidate [2]. The compound is commercially available as a research chemical building block with a specified purity of 95% .

Why Generic Substitution Fails for 1-(3-Propylpyrrolidin-3-yl)ethan-1-one: Regioisomeric and Scaffold-Level Differentiation from In-Class Analogs


The pyrrolidine ketone chemical space contains multiple regioisomers that are superficially similar but differ in the position of substituents on the ring. The target compound bears both the propyl group and the acetyl group at the 3-position (a quaternary center, CAS 1593023-57-4), whereas the closest commercially available analog, 3-acetyl-1-propylpyrrolidine (CAS 87088-74-2), places the propyl group on the ring nitrogen (1-position) and the acetyl at the 3-position . These regioisomers are not interchangeable: the target compound possesses a hydrogen bond donor (pyrrolidine NH), a higher topological polar surface area (TPSA 29.1 vs. 20.3 Ų), and a lower computed LogP (0.9 vs. 1.25), which collectively alter permeability, solubility, and target engagement profiles [1]. Furthermore, the quaternary carbon center at the 3-position restricts conformational freedom relative to 3-monosubstituted analogs, a feature exploited in the design of 3,3-disubstituted pyrrolidine triple reuptake inhibitors where stereoelectronic constraints are critical for transporter selectivity [2]. Simple substitution of the target compound with its N-propyl regioisomer or other pyrrolidine ketone variants without accounting for these differences can lead to divergent biological outcomes and confounded SAR interpretation.

Quantitative Selection Evidence for 1-(3-Propylpyrrolidin-3-yl)ethan-1-one: Comparative Physicochemical Profiling, Scaffold Context, and Sourcing Specifications


Regioisomeric Differentiation: Computed LogP and Polar Surface Area Comparison Between 3,3-Disubstituted (Target) and N-Substituted (Analog) Pyrrolidine Ethanones

The target compound 1-(3-propylpyrrolidin-3-yl)ethan-1-one (CAS 1593023-57-4) exhibits a computed XLogP3 of 0.9 and a topological polar surface area (TPSA) of 29.1 Ų, whereas its closest positional isomer, 3-acetyl-1-propylpyrrolidine (CAS 87088-74-2), has a reported LogP of 1.25 and PSA of 20.3 Ų [1]. The target compound additionally features one hydrogen bond donor (pyrrolidine NH), which is absent in the N-substituted analog. These differences arise directly from the quaternary substitution pattern at the 3-position versus N-alkylation at the 1-position.

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Scaffold Relationship to Cendifensine: Minimal Pharmacophoric Core of a Clinical-Stage Triple Monoamine Reuptake Inhibitor

The target compound embodies the minimal 3-propylpyrrolidin-3-yl ketone scaffold that forms the core of cendifensine (INN; CAS 1034048-49-1; (3,4-dichlorophenyl)((3S)-3-propylpyrrolidin-3-yl)methanone), an oral, potential first-in-class, broad-spectrum monoamine modulator that achieved a 92.3% reduction in moderate-to-severe hot flashes over 12 weeks in a Phase 2a clinical trial [1][2]. Cendifensine inhibits serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [3]. The target compound differs from cendifensine only in the nature of the ketone substituent (acetyl vs. 3,4-dichlorobenzoyl), placing it as a fragment-like analog of the clinical candidate.

Drug Discovery Monoamine Transporter Triple Reuptake Inhibitor

Class-Level SAR Context: 3,3-Disubstituted Pyrrolidines as Selective Monoamine Triple Reuptake Inhibitors with Nanomolar Potency

A published SAR study from Roche Palo Alto demonstrated that a series of 3,3-disubstituted pyrrolidine monoamine triple reuptake inhibitors achieved low nanomolar potency against SERT, NET, and DAT, with good human in vitro microsomal stability and low drug-drug interaction potential [1]. One compound from the series showed in vivo antidepressant-like effects in the mouse tail suspension assay at a minimum effective dose of 30 mg/kg i.p., and regioisomeric 2- and 3-ketopyrrolidines displayed differentiated transporter selectivity profiles [1][2]. The target compound shares the identical 3,3-disubstituted pyrrolidine core with a ketone at the 3-position, but no direct biological data for the acetyl analog specifically are publicly available as of 2026.

Structure-Activity Relationship Triple Reuptake Inhibitor Pyrrolidine Scaffold

Commercial Availability and Purity Specification: Single-Supplier Sourcing with Documented 95% Purity and Calculated Physicochemical Properties

The target compound is listed by the supplier Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) with a specified purity of 95%, CAS 1593023-57-4, molecular formula C9H17NO, and molecular weight 155.24 g/mol . Computed properties from PubChem include TPSA of 29.1 Ų, XLogP3 of 0.9, 1 hydrogen bond donor, 2 hydrogen bond acceptors, 3 rotatable bonds, and exact mass of 155.131014166 Da [1]. In contrast, the regioisomeric impurity or alternative product 1-(1-propyl-3-pyrrolidinyl)ethanone (CAS 87088-74-2) is available through different suppliers with distinct computed properties (LogP 1.25, PSA 20.31, HBD 0) . No formal analytical certificate of analysis is publicly available for either compound as of the search date.

Chemical Sourcing Purity Specification Procurement Decision

Procurement-Relevant Application Scenarios for 1-(3-Propylpyrrolidin-3-yl)ethan-1-one Based on the Above Evidence


Fragment-Based Drug Discovery Targeting Monoamine Transporters: Minimal Pharmacophore Expansion Around the Cendifensine Core

Medicinal chemistry teams prosecuting SERT/NET/DAT triple reuptake inhibition can procure this compound as a fragment-sized (MW 155) surrogate of the cendifensine scaffold to systematically explore the contribution of the ketone substituent to transporter selectivity and off-target profiles. The class-level SAR evidence from Bannwart et al. (2008) [1] demonstrates that 3,3-disubstituted pyrrolidine ketones achieve nanomolar transporter potency, while the structural comparison with cendifensine establishes the target compound as the minimal ketone variant. Researchers can use this compound to benchmark acetyl vs. aryl ketone SAR within the same 3-propylpyrrolidine core, prior to committing to more synthetically complex cendifensine analogs.

Regioisomeric Purity Control: Use as an Analytical Reference Standard to Distinguish 3,3-Disubstituted from N-Substituted Pyrrolidine Ethanones

The computed physicochemical differences between the target compound (TPSA 29.1 Ų, XLogP3 0.9, HBD 1) and its N-propyl regioisomer CAS 87088-74-2 (PSA 20.31, LogP 1.25, HBD 0) [1] provide a basis for chromatographic method development. Analytical chemistry groups can employ the target compound as a reference standard to validate HPLC or LC-MS methods capable of resolving these positional isomers, which is essential for quality control of synthetic libraries where regioisomeric purity directly impacts biological assay reproducibility.

Chemical Biology Probe Design: Quaternary Carbon Pyrrolidine Building Block for Covalent Inhibitor or PROTAC Linker Attachment

The quaternary carbon center at the 3-position of this compound provides a sterically constrained attachment point unavailable in 3-monosubstituted pyrrolidines. This structural feature, combined with the free pyrrolidine NH (a site for further functionalization), enables the construction of bifunctional molecules where the acetyl group can be reduced, oxidized, or homologated without compromising the quaternary center's conformational constraint. The 95% purity specification from Leyan supports procurement for initial chemical biology probe synthesis, though researchers should budget for additional purification if higher purity thresholds are required for biophysical assays.

Scaffold-Hopping and Patent Circumvention: Non-Infringing Entry Point for Pyrrolidine-Based CNS Therapeutic Programs

For organizations seeking to develop novel monoamine modulators without infringing on the cendifensine composition-of-matter patent estate, the target compound offers a distinct chemical starting point. It shares the 3-propylpyrrolidine-3-yl ketone connectivity with the clinical candidate [1] but replaces the 3,4-dichlorobenzoyl group with a simple acetyl moiety, creating a structurally differentiated and commercially available fragment that can be elaborated through parallel medicinal chemistry without accessing proprietary intermediates.

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